molecular formula C10H14N2O4 B1294211 2,5-Diethoxy-4-nitroaniline CAS No. 56185-25-2

2,5-Diethoxy-4-nitroaniline

Cat. No.: B1294211
CAS No.: 56185-25-2
M. Wt: 226.23 g/mol
InChI Key: DPXZULKECUHOKO-UHFFFAOYSA-N
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Description

2,5-Diethoxy-4-nitroaniline: is an organic compound with the molecular formula C10H14N2O4 . It is a yellow crystalline solid widely used in organic synthesis. The compound features a strong electron-withdrawing nitro group and two ethoxy groups attached to the aniline ring, making it a valuable building block in the synthesis of various pharmaceuticals, dyes, and agrochemicals .

Safety and Hazards

2,5-Diethoxy-4-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or ingestion, it is advised to seek medical attention . Contaminated clothing should be washed before reuse . The compound should be disposed of to an approved waste disposal plant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethoxy-4-nitroaniline can be achieved through several methods. One common route involves the nitration of 2,5-diethoxyaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the reduction of 2,5-diethoxy-4-nitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethoxy-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Diethoxy-4-nitroaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2,5-Diethoxy-4-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution and reduction reactions makes it a versatile molecule in biochemical studies .

Comparison with Similar Compounds

    2,5-Dimethoxy-4-nitroaniline: Similar structure but with methoxy groups instead of ethoxy groups.

    2,4-Dimethoxy-5-nitroaniline: Different substitution pattern on the aniline ring.

    2-Methoxy-4-nitroaniline: Contains only one methoxy group and a nitro group.

Uniqueness: 2,5-Diethoxy-4-nitroaniline is unique due to the presence of two ethoxy groups, which influence its chemical reactivity and physical properties. The ethoxy groups provide steric hindrance and electron-donating effects, making the compound more reactive in certain chemical reactions compared to its methoxy-substituted counterparts .

Properties

IUPAC Name

2,5-diethoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-15-9-6-8(12(13)14)10(16-4-2)5-7(9)11/h5-6H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXZULKECUHOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204731
Record name 2,5-Diethoxy-4-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56185-25-2
Record name 2,5-Diethoxy-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56185-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diethoxy-4-nitroaniline
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Record name 2,5-Diethoxy-4-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-diethoxy-4-nitroaniline
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Record name 2,5-DIETHOXY-4-NITROANILINE
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